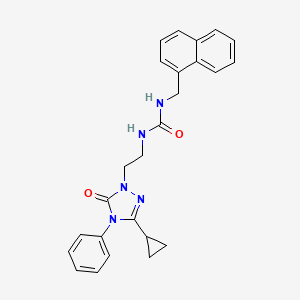

1-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea

Description

This compound features a urea core linked to a 1,2,4-triazol-5-one ring system substituted with cyclopropyl and phenyl groups, along with a naphthalen-1-ylmethyl moiety.

Properties

IUPAC Name |

1-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-3-(naphthalen-1-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O2/c31-24(27-17-20-9-6-8-18-7-4-5-12-22(18)20)26-15-16-29-25(32)30(21-10-2-1-3-11-21)23(28-29)19-13-14-19/h1-12,19H,13-17H2,(H2,26,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYSZJFWCLSBGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)NCC4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea is a novel derivative of the 1,2,4-triazole class. This class has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.

Structural Characteristics

The molecular structure of the compound can be described as follows:

- Molecular Formula : C₁₉H₁₈N₄O₂

- Molecular Weight : 342.37 g/mol

The compound features a triazole ring fused with a cyclopropyl group and a phenyl substituent, which is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. Research indicates that derivatives of triazoles demonstrate a wide range of pharmacological effects:

Antimicrobial Activity

- Antibacterial Properties : Compounds containing the triazole moiety have shown promising antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The triazole derivatives are also recognized for their antifungal properties. They inhibit the synthesis of ergosterol in fungal cell membranes, which is critical for their growth and survival.

Anticancer Activity

Research has highlighted the potential anticancer properties of triazole derivatives. The compound has been shown to induce apoptosis in cancer cells through various mechanisms:

- Inhibition of Cell Proliferation : Studies indicate that certain triazole derivatives can inhibit cell cycle progression in cancer cells .

- Mechanism of Action : The interaction with specific enzymes involved in cell signaling pathways contributes to its anticancer effects.

Case Studies and Research Findings

A selection of studies illustrates the biological activity of similar compounds within the triazole family:

The mechanisms by which 1-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.

- Receptor Binding : It may interact with specific receptors or proteins within cells, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Structural Features and Modifications

The compound is compared to three analogs (Table 1):

*Calculated based on molecular formula.

Structural and Functional Insights

- Triazolone Core: All compounds share a 1,2,4-triazol-5-one ring, but substitutions vary.

- Urea Linkage : The target and compound retain the urea moiety, which facilitates hydrogen bonding with biological targets. In contrast, carfentrazone-ethyl uses an ethyl ester, favoring herbicidal activity .

- Aromatic Systems : The naphthalene group in the target compound increases lipophilicity compared to phenyl or chlorophenyl substituents, likely enhancing blood-brain barrier penetration or intracellular uptake .

Research Findings and Implications

- Biological Activity: While carfentrazone-ethyl is a commercial herbicide, the target compound’s urea and triazolone structure aligns more with medicinal chemistry applications, such as kinase inhibition.

- Chromatographic Behavior: Analogous to flavonoid studies (), the target compound’s retention in HPLC would depend on intramolecular hydrogen bonding between urea and triazolone groups, affecting pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.